molecular formula C45H70O32S B6355898 Mono-2-O-(p-toluenesulfonyl)-alpha-cyclodextrin CAS No. 93184-10-2

Mono-2-O-(p-toluenesulfonyl)-alpha-cyclodextrin

Cat. No.: B6355898
CAS No.: 93184-10-2
M. Wt: 1155.1 g/mol
InChI Key: HEVUUIJPFKIHPZ-IZNJPLLSSA-N
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Description

Mono-2-O-(p-toluenesulfonyl)-alpha-cyclodextrin is a chemically modified cyclodextrin derivative. Cyclodextrins are cyclic oligosaccharides composed of glucose units linked by alpha-1,4-glycosidic bonds. The modification involves the substitution of a hydroxyl group at the second position of the alpha-cyclodextrin with a p-toluenesulfonyl group. This modification enhances the compound’s ability to form inclusion complexes with various guest molecules, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mono-2-O-(p-toluenesulfonyl)-alpha-cyclodextrin typically involves the reaction of alpha-cyclodextrin with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out in an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at room temperature or slightly elevated temperatures. The reaction proceeds through the nucleophilic substitution of the hydroxyl group by the p-toluenesulfonyl group, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography techniques to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Mono-2-O-(p-toluenesulfonyl)-alpha-cyclodextrin undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in organic solvents like DMSO or DMF at room temperature or slightly elevated temperatures.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under mild conditions.

    Complexation Reactions: These reactions often occur in aqueous solutions at ambient conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield amino-substituted cyclodextrin derivatives, while complexation reactions result in the formation of inclusion complexes with various guest molecules .

Scientific Research Applications

Mono-2-O-(p-toluenesulfonyl)-alpha-cyclodextrin has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Mono-2-O-(p-toluenesulfonyl)-alpha-cyclodextrin primarily involves its ability to form inclusion complexes with various guest molecules. The cyclodextrin moiety provides a hydrophobic cavity that can encapsulate hydrophobic guest molecules, while the hydrophilic exterior interacts with the surrounding aqueous environment. This inclusion complex formation enhances the solubility, stability, and bioavailability of the guest molecules. The p-toluenesulfonyl group can also participate in specific interactions with target molecules, further modulating the compound’s properties .

Comparison with Similar Compounds

Similar Compounds

  • Mono-2-O-(p-toluenesulfonyl)-beta-cyclodextrin
  • Mono-2-O-(p-toluenesulfonyl)-gamma-cyclodextrin
  • Mono-6-O-(p-toluenesulfonyl)-beta-cyclodextrin

Uniqueness

Mono-2-O-(p-toluenesulfonyl)-alpha-cyclodextrin is unique due to its specific substitution pattern and the size of its cyclodextrin ring. The alpha-cyclodextrin ring consists of six glucose units, which provides a smaller cavity compared to beta- and gamma-cyclodextrins. This smaller cavity size makes it suitable for encapsulating smaller guest molecules, offering distinct advantages in certain applications .

Properties

IUPAC Name

[(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-31,33,34,35,36,37,38,39,40,41,42-undecahydroxy-5,20,25,30-tetrakis(hydroxymethyl)-10,15-bis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontan-32-yl] 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H70O32S/c1-14-4-6-15(7-5-14)78(61,62)77-39-32(60)36-19(11-49)68-45(39)76-35-18(10-48)67-40(29(57)24(35)52)71-33-16(8-46)66-42(28(56)23(33)51)74-37-20(12-63-2)70-44(31(59)26(37)54)75-38-21(13-64-3)69-43(30(58)25(38)53)72-34-17(9-47)65-41(73-36)27(55)22(34)50/h4-7,16-60H,8-13H2,1-3H3/t16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32+,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEVUUIJPFKIHPZ-IZNJPLLSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2C(C3C(OC2OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O3)C(C8O)O)CO)COC)COC)CO)CO)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2[C@H]([C@H]3[C@H](O[C@@H]2O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O3)[C@@H]([C@H]8O)O)CO)COC)COC)CO)CO)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H70O32S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1155.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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